molecular formula C10H12N2O B599846 N-methylisoindoline-5-carboxamide CAS No. 137453-27-1

N-methylisoindoline-5-carboxamide

Cat. No.: B599846
CAS No.: 137453-27-1
M. Wt: 176.219
InChI Key: KQXJFSLXGQBRFO-UHFFFAOYSA-N
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Description

N-Methylisoindoline-5-carboxamide is a synthetic organic compound featuring an isoindoline core substituted with a methyl group and a carboxamide moiety at the 5-position. The isoindoline scaffold is notable for its conformational rigidity, which may influence receptor binding and metabolic stability compared to other heterocyclic systems.

Properties

CAS No.

137453-27-1

Molecular Formula

C10H12N2O

Molecular Weight

176.219

IUPAC Name

N-methyl-2,3-dihydro-1H-isoindole-5-carboxamide

InChI

InChI=1S/C10H12N2O/c1-11-10(13)7-2-3-8-5-12-6-9(8)4-7/h2-4,12H,5-6H2,1H3,(H,11,13)

InChI Key

KQXJFSLXGQBRFO-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(CNC2)C=C1

Synonyms

N-Methylisoindoline-5-carboxaMide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-methylisoindoline-5-carboxamide with structurally or functionally related carboxamide derivatives, emphasizing key differences in substituents, pharmacological activity, and metabolic pathways:

Compound Core Structure Key Substituents Pharmacological Activity Metabolic Pathways References
This compound Isoindoline Methyl (N-position), carboxamide (5-position) Hypothesized: Potential lipid modulation or enzyme inhibition (extrapolated from analogs) Likely hepatic N-demethylation (similar to DIC) N/A (extrapolated)
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide Indole 5-Methoxy, benzoylphenyl (N-position) Lipid-lowering effects (in vivo models) Hepatic oxidation, possible demethylation
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Imidazole 3,3-Dimethyltriazeno, carboxamide Antineoplastic (alkylating agent) N-demethylation via liver microsomes (14.9–20.5 µmol/mg protein/30 min)
N-Methyl-2-pyridone-5-carboxamide Pyridone Methyl (N-position), carboxamide (5-position) Nicotinamide metabolite, redox cofactor precursor Direct excretion or further conjugation
N-Methoxy-N-methyl-1H-indole-5-carboxamide Indole N-Methoxy, N-methyl, carboxamide (5-position) Unknown (research chemical) Potential hydrolysis or O-demethylation

Key Research Findings and Insights

Metabolic Stability and Demethylation

  • This compound: Likely undergoes hepatic N-demethylation analogous to DIC (), where liver microsomes convert methyl groups to formaldehyde (20.5 µmol/mg protein/30 min in rats). Enzyme induction (e.g., by phenobarbital) may accelerate this process .
  • Indole Carboxamides : Substitution at the 5-position (e.g., methoxy or chloro) enhances metabolic stability compared to unsubstituted analogs. For example, ethyl 5-methoxyindole-2-carboxylate () shows higher stability due to reduced cytochrome P450 interactions .

Pharmacological Activity

  • Lipid-Lowering Indole Derivatives : N-(Benzoylphenyl)-5-methoxyindole-2-carboxamide () reduced serum cholesterol in preclinical models, suggesting that electron-donating groups (e.g., methoxy) enhance activity. The isoindoline analog may exhibit similar effects but with altered pharmacokinetics due to its rigid core .
  • Antineoplastic Imidazole Carboxamides: DIC’s efficacy relies on N-demethylation to release reactive triazene intermediates. This compound lacks the triazeno group but shares susceptibility to demethylation, which could limit its therapeutic window .

Physicochemical Properties

  • Solubility and Bioavailability : Methoxy-substituted indoles (e.g., 7-methoxy-1H-indole-3-carboxylic acid, ) exhibit moderate solubility (191.18 g/mol), whereas this compound’s fused bicyclic structure may reduce aqueous solubility, necessitating formulation optimization .

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